

Illuminating Cellular Processes: Fluorescently-Labeled C14 Ceramide for Cellular Imaging

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Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B1630621

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including signal transduction, apoptosis, cell cycle regulation, and membrane biophysics.[1][2][3] The specific functions of ceramides are often dictated by the length of their N-acyl chain. **C14 ceramide** (N-myristoyl-D-erythro-sphingosine), in particular, has been implicated in the induction of endoplasmic reticulum (ER) stress and apoptosis.[2][4] The study of the subcellular localization and dynamics of **C14 ceramide** is therefore crucial for understanding its role in both normal physiology and disease states.

Fluorescently-labeled ceramide analogs are indispensable tools for visualizing and tracking the distribution and trafficking of ceramides within living and fixed cells. These probes, which typically incorporate fluorophores such as BODIPY (boron-dipyrromethene) or NBD (nitrobenzoxadiazole), allow for real-time imaging of ceramide metabolism and transport. This application note provides detailed protocols for the use of fluorescently-labeled **C14 ceramide** in cellular imaging and summarizes key quantitative data to guide experimental design.

Quantitative Data Summary

The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the desired subcellular localization and the available imaging instrumentation. The photophysical properties of the fluorophore directly impact the quality of the imaging data. While specific data for a C14-ceramide conjugate is limited, the following table summarizes typical properties of commonly used fluorescent ceramide analogs. Researchers should note that the local environment can influence the spectral properties of these probes.

Property	BODIPY-Ceramide Analogs	NBD-Ceramide Analogs
Excitation Wavelength (nm)	~488 - 505	~465
Emission Wavelength (nm)	~501 - 553	~535
Subcellular Localization	Primarily Golgi apparatus, nonlysosomal vesicles	Golgi apparatus, Endoplasmic Reticulum
Photostability	Generally higher than NBD	Moderate, can be sensitive to the environment
Quantum Yield	High	Moderate
Common Acyl Chain Lengths	C5, C12	C6, C12

Experimental Protocols

The following protocols provide a general framework for staining both live and fixed cells with fluorescently-labeled **C14 ceramide**. Optimization of probe concentration and incubation times may be necessary for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of Fluorescently-Labeled C14 Ceramide

This protocol is designed for visualizing the uptake and trafficking of fluorescently-labeled **C14 ceramide** in living cells.

Materials:

- Fluorescently-labeled **C14 ceramide** (e.g., BODIPY FL C14-Ceramide or NBD C14-Ceramide)
- Dimethyl sulfoxide (DMSO)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
- Complete cell culture medium
- Glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
- Preparation of Ceramide-BSA Complex (100x Stock):
 - Prepare a 1 mM stock solution of fluorescently-labeled **C14 ceramide** in high-quality DMSO.
 - To prepare the BSA complex, the fluorescent ceramide is typically added to a solution of fatty acid-free BSA.
- Cell Labeling:
 - On the day of the experiment, dilute the 100x ceramide-BSA complex stock solution in pre-warmed complete culture medium to a final working concentration of 1-5 μ M.
 - Remove the culture medium from the cells and replace it with the labeling medium.
 - Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
- Washing and Imaging:

- After incubation, aspirate the labeling solution and wash the cells twice with pre-warmed live-cell imaging medium.
- Add fresh, pre-warmed imaging medium to the cells.
- Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Protocol 2: Staining of Fixed Cells with Fluorescently-Labeled C14 Ceramide

This protocol is suitable for visualizing the distribution of fluorescently-labeled **C14 ceramide** in fixed cells.

Materials:

- Fluorescently-labeled **C14 ceramide**
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) or Glutaraldehyde solution for fixation
- Mounting medium
- Glass slides and coverslips
- Fluorescence microscope

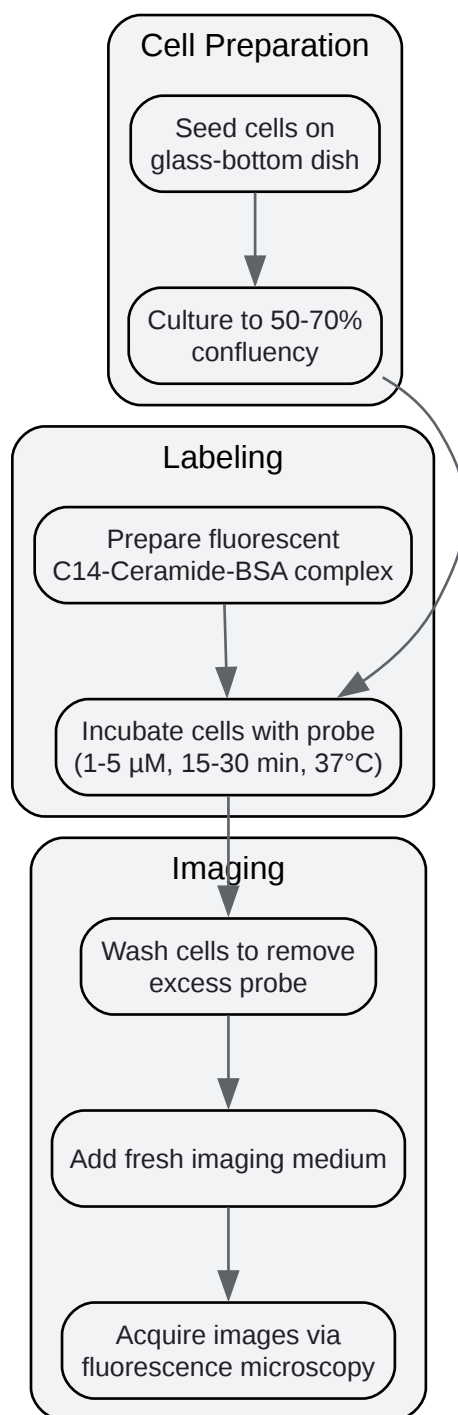
Procedure:

- Cell Preparation and Fixation:
 - Grow cells on coverslips to the desired confluency.
 - Wash the cells once with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS to remove the fixative.
- Cell Labeling:
 - Prepare a 5 μ M working solution of the fluorescently-labeled **C14 ceramide**-BSA complex in a suitable buffer (e.g., HBSS).
 - Incubate the fixed cells with the labeling solution for 30 minutes at 4°C.
- Washing and Mounting:
 - Wash the cells several times with ice-cold buffer.
 - Mount the coverslips onto glass slides using an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with the appropriate filter sets.

Diagrams

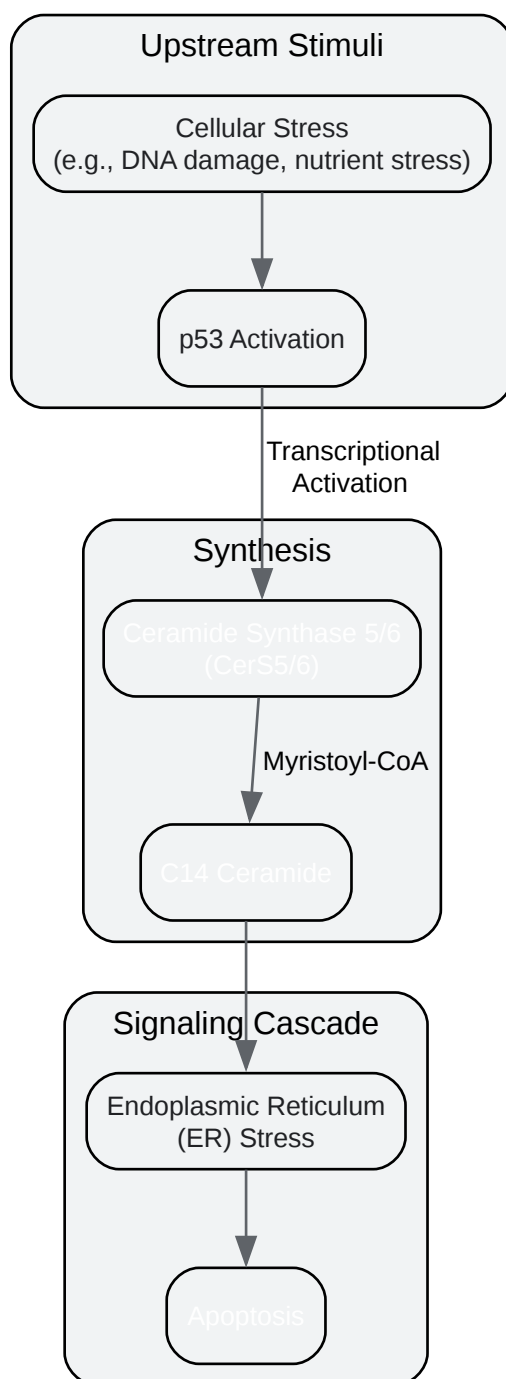
Experimental Workflow for Cellular Imaging



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Caption: General workflow for labeling live cells with fluorescent C14-ceramide.

C14 Ceramide Signaling Pathway



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